

VDM11 biological activity and receptor binding profile

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An In-Depth Technical Guide to the Biological Activity and Receptor Binding Profile of VDM11

For Researchers, Scientists, and Drug Development Professionals

Introduction

VDM11, chemically known as N-(4-hydroxy-2-methylphenyl) arachidonoyl amide, is a synthetic compound structurally analogous to the endocannabinoid anandamide (AEA).[1] It is primarily recognized and utilized in research as a potent and selective inhibitor of the anandamide membrane transporter (AMT).[2] By blocking the cellular uptake of anandamide, **VDM11** effectively increases the concentration and duration of action of this endogenous cannabinoid, thereby potentiating its effects at cannabinoid receptors and other targets.[2][3] This guide provides a comprehensive overview of the receptor binding profile, biological activities, and underlying mechanisms of **VDM11**, supported by experimental data and methodologies.

Receptor Binding and Enzyme Inhibition Profile

VDM11's pharmacological profile is characterized by its high affinity for the anandamide transporter and its varied interactions with other components of the endocannabinoid system. Its selectivity for the AMT over direct cannabinoid receptor agonism makes it a valuable tool for studying the physiological roles of anandamide.

Table 1: Quantitative Receptor Binding and Enzyme Inhibition Data for **VDM11**



Target	Parameter	Value	Species/Syste m	Notes
Anandamide Membrane Transporter (AMT)	IC50	4 - 11 μΜ	Potent and selective inhibition of anandamide uptake.	
Cannabinoid Receptor 1 (CB ₁)	Ki	> 5 - 10 μM	Very weak direct action at the receptor.	
Cannabinoid Receptor 2 (CB ₂)	Ki	> 5 - 10 μM	Very weak direct action at the receptor.	
Fatty Acid Amide Hydrolase (FAAH)	IC50	> 50 μM	N18TG2 cell membranes	Initially reported as a weak inhibitor.[1]
Fatty Acid Amide Hydrolase (FAAH)	IC50	1.2 - 3.7 μΜ	Rat Brain	Sensitivity is highly dependent on assay conditions.[1]
Vanilloid Receptor 1 (TRPV1)	Agonist Activity	Negligible	hVR1 receptor	Does not directly activate TRPV1 receptors.[1]
NAPE-PLD	Activity	Reduction	Reduces activity of the AEA synthesizing enzyme.[1]	

Biological Activity and Mechanism of Action

The primary mechanism of **VDM11** is the inhibition of anandamide transport into cells, which prevents its subsequent degradation by intracellular enzymes like FAAH.[4][5] This leads to an accumulation of extracellular anandamide, enhancing its signaling.



In Vitro and In Vivo Effects:

- Antitussive Properties: VDM11 has been shown to dose-dependently reduce capsaicin-induced coughing in mice.[4] This effect is mediated by the potentiation of endogenous anandamide levels, leading to the activation of peripheral CB1 receptors.[4] The antitussive effect was not antagonized by intracerebroventricularly injected CB1 antagonists, suggesting a peripheral mechanism of action.[4]
- Sleep Modulation: When administered to rats, **VDM11** reduces wakefulness and increases sleep.[2][3] This soporific effect is partially reversed by the CB₁ receptor antagonist SR141716A, indicating that the sleep-inducing properties are at least in part mediated by the enhanced action of anandamide at CB₁ receptors.[2][3]
- Anti-Inflammatory Effects: In animal models of lipopolysaccharide (LPS)-induced inflammation, pretreatment with VDM11 significantly lowered the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[6] These effects were inhibited by both CB1 (AM251) and CB2 (AM630) receptor antagonists, suggesting that VDM11's anti-inflammatory actions involve the potentiation of anandamide signaling at both cannabinoid receptor subtypes.[6]
- Enzymatic Interactions: While primarily an uptake inhibitor, VDM11 also interacts with endocannabinoid metabolic enzymes. It can inhibit FAAH, though the reported potency varies significantly with experimental conditions.[1] There is also evidence to suggest that VDM11 can act as a substrate for FAAH.[1] Furthermore, it has been noted to reduce the activity of the anandamide-synthesizing enzyme N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1]

Signaling Pathways Modulated by VDM11

By elevating extracellular anandamide levels, **VDM11** indirectly modulates signaling pathways downstream of anandamide's targets, most notably the CB₁ and CB₂ receptors.

Caption: **VDM11**'s primary mechanism of action on the endocannabinoid pathway.

Computational docking studies have also suggested potential interactions of **VDM11** with targets involved in inflammatory and metabolic signaling, including MAPK3, TNF, IL1B, IL6, and



PPARG.[6] KEGG pathway analysis further implicates **VDM11** in modulating neuroactive ligand-receptor interactions and the HIF-1 signaling pathway.[6]

Experimental Protocols

The characterization of **VDM11**'s biological activity relies on a variety of established pharmacological assays.

Anandamide Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the cellular uptake of anandamide.

- Cell Culture: A suitable cell line expressing the anandamide transporter (e.g., N18TG2 neuroblastoma cells) is cultured to confluence.
- Pre-incubation: Cells are pre-incubated with various concentrations of VDM11 or vehicle control for a defined period.
- Radioligand Addition: Radiolabeled anandamide (e.g., [3H]AEA) is added to the medium and incubated for a short period to allow for cellular uptake.
- Termination: The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.
- Quantification: Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.
- Data Analysis: The amount of radioactivity in VDM11-treated cells is compared to the control
 to determine the percent inhibition. IC₅₀ values are calculated from the concentrationresponse curve.

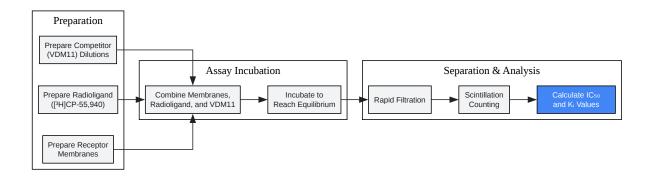
Competitive Radioligand Binding Assay (CB₁/CB₂ Receptors)

This assay determines the binding affinity (K_i) of a compound for a specific receptor.

• Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., CHO cells transfected with human CB₁ or rat brain tissue).



- Assay Setup: In assay tubes, the membrane preparation is incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP-55,940) and varying concentrations of the competitor compound (VDM11).
- Incubation: The mixture is incubated at a specific temperature to allow the binding to reach equilibrium.
- Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
- Quantification: The radioactivity retained on the filters is measured by scintillation counting.
- Data Analysis: The IC₅₀ value (concentration of VDM11 that inhibits 50% of the specific binding of the radioligand) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.



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Caption: Workflow for a competitive radioligand binding assay.

FAAH Enzyme Activity Assay

This assay measures the inhibition of the FAAH enzyme.



- Enzyme Source: A source of FAAH is prepared, typically from rat brain homogenates or recombinant FAAH.
- Incubation: The enzyme source is incubated with a substrate, [³H]anandamide, in the presence of varying concentrations of **VDM11** or vehicle.
- Reaction Termination: The enzymatic reaction is stopped.
- Product Separation: The product of the reaction ([3H]ethanolamine) is separated from the unreacted substrate ([3H]anandamide) using methods like liquid-liquid extraction or chromatography.
- Quantification: The amount of radioactive product is quantified by scintillation counting.
- Data Analysis: The rate of product formation in the presence of **VDM11** is compared to the control to calculate the percent inhibition and determine the IC₅₀ value.

Conclusion

VDM11 is a critical pharmacological tool for elucidating the roles of the endocannabinoid system. Its primary action as an anandamide uptake inhibitor allows for the specific potentiation of endogenous anandamide signaling, with minimal direct effects on cannabinoid receptors. Research has demonstrated its significant biological activities, including sleep modulation, antitussive effects, and anti-inflammatory actions, which are largely mediated through the indirect activation of CB₁ and CB₂ receptors. The compound's complex interactions with metabolic enzymes and its potential influence on other signaling pathways highlight the intricate nature of endocannabinoid pharmacology and open avenues for further investigation and therapeutic development.

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